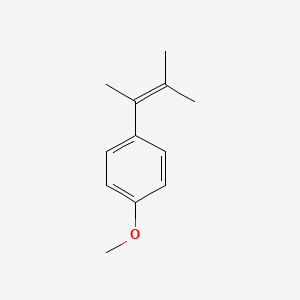
Benzene, 1-(1,2-dimethyl-1-propenyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,2-dimethyl-1-propenyl)-4-methoxy-: is an organic compound with the molecular formula C11H14O It is a derivative of benzene, featuring a methoxy group and a 1,2-dimethyl-1-propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,2-dimethyl-1-propenyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,2-dimethyl-1-propenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitrobenzene derivatives, sulfonic acid derivatives
Scientific Research Applications
Benzene, 1-(1,2-dimethyl-1-propenyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,2-dimethyl-1-propenyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the 1,2-dimethyl-1-propenyl substituent can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, (1,2-dimethyl-1-propenyl)-
- Benzene, (2-methyl-1-propenyl)-
- 2-Ethyltoluene
Uniqueness
Benzene, 1-(1,2-dimethyl-1-propenyl)-4-methoxy- is unique due to the presence of both a methoxy group and a 1,2-dimethyl-1-propenyl substituent. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The methoxy group can enhance solubility and influence the compound’s electronic properties, while the 1,2-dimethyl-1-propenyl group can affect steric interactions and reactivity.
Properties
CAS No. |
13399-33-2 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-methoxy-4-(3-methylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C12H16O/c1-9(2)10(3)11-5-7-12(13-4)8-6-11/h5-8H,1-4H3 |
InChI Key |
KJXQLWWZNAPIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















